molecular formula C23H21N3O2S2 B2637253 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886947-17-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2637253
CAS No.: 886947-17-7
M. Wt: 435.56
InChI Key: QPSFDGZBERYKOU-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring is typically introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the benzo[d]thiazole core.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also critical considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
  • N-(7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
  • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Uniqueness

Compared to similar compounds, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide stands out due to the presence of both the methoxy and methyl groups on the benzo[d]thiazole ring, as well as the pyridine ring attached to the benzamide moiety

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-11-12-18(28-2)20-21(15)30-23(25-20)26(14-16-8-6-7-13-24-16)22(27)17-9-4-5-10-19(17)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFDGZBERYKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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